molecular formula C10H12ClF2N B13675364 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride CAS No. 2366985-31-9

3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride

Cat. No.: B13675364
CAS No.: 2366985-31-9
M. Wt: 219.66 g/mol
InChI Key: JWIOZPMYAYJZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride is a valuable fluorinated pyrrolidine building block in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms into organic compounds is a established strategy to fine-tune a molecule's properties, as their high electronegativity and small atomic radius can significantly influence electronic characteristics, metabolic stability, and bioavailability . The pyrrolidine ring is a privileged scaffold in pharmaceuticals, contributing to the development of active compounds across multiple therapeutic areas, including cardiology, neurology, and oncology . As a chiral amine, this compound serves as a versatile intermediate for constructing more complex molecules. Its structure is related to other difluorophenyl-pyrrolidine derivatives that have been investigated as potent bioactive molecules, such as novel catecholamine transmission- and cognition-promoting agents and key components in investigational oncology treatments like PLX8394, a serine/threonine-protein kinase B-raf inhibitor . Researchers utilize this chemical in exploring new synthetic pathways and developing targeted therapies, particularly where the 2,4-difluorophenyl moiety may enhance binding affinity to biological targets. This product is intended for research applications in laboratory settings only.

Properties

CAS No.

2366985-31-9

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

3-(2,4-difluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7;/h1-2,5,7,13H,3-4,6H2;1H

InChI Key

JWIOZPMYAYJZCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C=C(C=C2)F)F.Cl

Origin of Product

United States

Preparation Methods

Formation of Intermediate Compound (Oxime or Amide)

The initial step involves reacting a precursor compound (such as a ketone or aldehyde derivative) with N,O-dimethylhydroxylamine hydrochloride in the presence of an alkali base at mild temperatures (20–50 °C). This reaction yields an intermediate oxime or amide compound essential for subsequent lithiation and nucleophilic addition steps.

Step Reagents Conditions Product
(a) Compound (1), N,O-dimethylhydroxylamine hydrochloride, alkali 20–50 °C, organic solvent Compound (2) (oxime/amide)

Lithiation and Nucleophilic Addition

1,4-Difluorobenzene is treated with n-butyllithium at low temperatures (-70 to -50 °C) for 1–3 hours to generate a lithiated intermediate. Subsequently, the previously obtained compound (2) is added to this mixture, maintaining the low temperature to promote nucleophilic addition, forming compound (3). The reaction mixture is then warmed to 20–50 °C to complete the reaction.

Step Reagents Conditions Product
(b) 1,4-Difluorobenzene, n-butyllithium, compound (2) -70 to -50 °C, 1–3 h, then 20–50 °C, 0.5–1.5 h Compound (3)

Cyclization to Form Pyrrolidine Ring

Compound (3) is reacted with a cyclization agent (compound (7)) and titanium tetraethoxide (Ti(OEt)4) under reflux in an organic solvent to form compound (4), which contains the pyrrolidine ring structure.

Step Reagents Conditions Product
(c) Compound (3), compound (7), Ti(OEt)4 Reflux, organic solvent Compound (4)

Reduction to Pyrrolidine

Compound (4) undergoes reduction with sodium borohydride in an organic solvent at temperatures between -50 and -30 °C for 0.5–1.5 hours, followed by warming to 20–50 °C for 1–2 hours, yielding compound (5), the reduced pyrrolidine intermediate.

Step Reagents Conditions Product
(d) Compound (4), sodium borohydride -50 to -30 °C, 0.5–1.5 h; then 20–50 °C, 1–2 h Compound (5)

Alkali Treatment

Compound (5) is treated with an alkali such as hexamethyldisilane diazonium sodium, lithium diisopropylamide, or related bases in an organic solvent like tetrahydrofuran (THF), ether, or hexane at -60 to -30 °C for 0.5–1.5 hours to form compound (6).

Step Reagents Conditions Product
(e) Compound (5), alkali (e.g., LDA) -60 to -30 °C, 0.5–1.5 h, organic solvent (THF/ether/hexane) Compound (6)

Formation of Hydrochloride Salt

Finally, compound (6) is reacted with hydrogen chloride in an organic solvent (such as diethyl ether, dioxane, or methanol solutions of HCl) to yield the target this compound.

Step Reagents Conditions Product
(f) Compound (6), HCl (in ether/dioxane/methanol) Room temperature This compound

Comparative Analysis and Advantages

Aspect Previous Methods Current Method (Patent CN104672121A)
Starting materials Bromo-isosorbide derivatives 1,4-Difluorobenzene with n-butyllithium
Lithiation reagent Isopropylmagnesium chloride (Grignard reagent) n-Butyllithium
Reducing agent Lithium triethylborohydride (flammable) Sodium borohydride (safer and cost-effective)
Reaction temperature (reduction) -78 °C -50 to -30 °C (easier operation)
Yield improvement ~66% overall yield Up to 90% yield
Safety and cost Higher reagent cost and safety concerns Lower cost, safer reagents, and simplified operations

The method described in CN104672121A significantly improves the overall yield and safety profile of the synthesis by replacing expensive and hazardous reagents with more accessible and safer alternatives. The use of n-butyllithium instead of Grignard reagents and sodium borohydride instead of lithium triethylborohydride reduces both cost and risk. The temperature adjustments also simplify the process, making it more industrially viable.

Notes on Reaction Conditions and Solvents

  • Organic solvents used include tetrahydrofuran (THF), ether, normal hexane, methanol, diethyl ether, and dioxane.
  • Alkali bases for deprotonation or cyclization include lithium diisopropylamide and hexamethyldisilane diazonium salts.
  • Reaction times vary from 0.5 to 3 hours depending on the step, with temperature control critical for selectivity and yield.
  • The hydrochloride salt formation step utilizes various HCl solutions to ensure efficient salt precipitation and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield Impact
(a) Oxime/amide formation N,O-dimethylhydroxylamine hydrochloride + alkali 20–50 1–2 High purity intermediate
(b) Lithiation + addition 1,4-Difluorobenzene + n-butyllithium + compound (2) -70 to -50 then 20–50 1–4 Critical for yield
(c) Cyclization Compound (3) + compound (7) + Ti(OEt)4 reflux Reflux 1–3 Ring formation
(d) Reduction Sodium borohydride -50 to -30 then 20–50 1–3 Improved yield
(e) Alkali treatment Alkali (LDA or diazonium salts) + organic solvent -60 to -30 0.5–1.5 Intermediate purity
(f) Salt formation HCl in ether/dioxane/methanol Room temp 0.5–1 Final product purity

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 3-(2,4-difluorophenyl)pyrrolidine hydrochloride with analogs differing in substituents, positions, or halogen types:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type LogP* Key Applications/Notes Reference
3-(2,4-Difluorophenyl)pyrrolidine HCl $ C{10}H{11}ClF_2N $ ~215–220 (estimated) 2,4-difluoro ~3.0† Hypothesized antiviral/anticancer activity
3-(4-Fluorophenyl)pyrrolidine HCl $ C{10}H{13}ClFN $ 201.67 4-fluoro 3.03 Intermediate in drug synthesis
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl $ C{10}H{12}ClF_2N $ 219.66 3,4-difluoro (chiral) Chiral building block for APIs
3-(2,6-Difluorophenyl)pyrrolidine HCl $ C{10}H{11}ClF_2N $ 2,6-difluoro High purity (95%)
3-(2-Bromophenyl)pyrrolidine HCl $ C{10}H{13}BrClN $ 262.58 2-bromo Antibacterial agent precursor
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl $ C{11}H{13}ClF_3NO $ 267.68 4-trifluoromethylphenoxy Lipophilic modifier

*LogP values estimated from analogs; †Predicted using substituent contributions.

Key Observations:

Halogen Effects :

  • Fluorine substituents (e.g., 2,4-difluoro vs. 4-fluoro) reduce LogP compared to bromine (e.g., 2-bromo in ), enhancing solubility.
  • Trifluoromethyl groups (e.g., ) increase lipophilicity but may reduce metabolic stability.

Substituent Position :

  • 2,4-Difluoro (target compound) vs. 3,4-difluoro (): Positional isomerism affects steric interactions and target binding. For example, 3,4-difluoro derivatives are used in chiral drug synthesis due to asymmetric centers .

Biological Activity :

  • Pyrrolidine derivatives with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) show enhanced antiviral and anticancer activity due to improved enzyme inhibition (e.g., kinase or protease targets) .

Biological Activity

3-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClF₂N
  • Molecular Weight : 201.62 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a 2,4-difluorophenyl group, which is critical for its biological activity.

This compound exhibits its biological effects primarily through interaction with various molecular targets. It has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2D6), which play significant roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential in drug interaction studies.

1. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Research indicates that it could influence cellular functions related to neuroprotection, although further studies are necessary to elucidate the underlying mechanisms.

2. Cytochrome P450 Inhibition

The compound's ability to inhibit CYP enzymes is significant for understanding its pharmacological interactions. Inhibition of CYP1A2 and CYP2D6 can lead to increased plasma concentrations of certain medications, necessitating careful monitoring during co-administration.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Drug Interactions : A study highlighted the compound's role in modulating the metabolism of co-administered drugs by inhibiting CYP enzymes. This interaction was quantitatively assessed using IC50 values for various substrates.
  • Neuroprotective Studies : Research has indicated potential neuroprotective effects in cellular models, suggesting the compound's utility in neurological disorders. The exact pathways involved remain to be fully characterized.

Comparative Biological Activity Table

Compound NameIC50 (µM)Target EnzymeBiological Effect
This compoundTBDCYP1A2Inhibition
3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochlorideTBDCYP2D6Inhibition
Dexamethasone0.5VariousAnti-inflammatory

Note: TBD = To Be Determined; IC50 values are subject to further validation.

Q & A

Q. What synthetic routes and reaction conditions are optimal for preparing 3-(2,4-Difluorophenyl)pyrrolidine Hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with the formation of the pyrrolidine ring followed by substitution with the 2,4-difluorophenyl group. A common approach includes reacting 2,4-difluorophenyl precursors (e.g., halides or boronic acids) with pyrrolidine derivatives under palladium-catalyzed cross-coupling conditions. Base-mediated reactions in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours are employed to optimize yield . For scalability, continuous flow synthesis may enhance reproducibility by maintaining precise temperature and pressure control . Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>98%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to verify proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm and aromatic fluorine-coupled signals). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 232.08). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or decomposition. Stability studies using accelerated thermal degradation tests (40°C/75% relative humidity for 6 months) confirm no significant degradation (<5% by HPLC). Avoid aqueous solutions unless buffered at pH 4–6 to minimize hydrochloride dissociation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to measure IC₅₀ values. Cell viability assays (MTT or ATP-luminescence) in cancer or bacterial cell lines assess cytotoxicity. For neuropharmacology, radioligand binding assays (e.g., serotonin or dopamine receptors) quantify affinity (Ki). Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors) validate results .

Advanced Research Questions

Q. How can protein-ligand interactions be studied for this compound?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics (kon/koff) using immobilized target proteins. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For structural insights, X-ray crystallography or cryo-EM resolves binding modes, while NMR titration identifies key residue interactions. Computational docking (e.g., AutoDock Vina) prior to experiments narrows potential binding sites .

Q. What methodologies differentiate enantiomer-specific biological effects?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) separates enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) confirms absolute configuration. In vitro assays comparing (R)- and (S)-enantiomers reveal stereospecific activity (e.g., 10-fold differences in IC₅₀). Asymmetric synthesis routes (e.g., Evans’ oxazolidinones) ensure enantiopure batches .

Q. How do computational models predict binding affinity and selectivity?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor interactions over 100-ns trajectories. Free-energy perturbation (FEP) calculates ΔΔG for mutations. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. Virtual screening against homology models of related targets (e.g., GPCRs) identifies off-target risks .

Q. What approaches elucidate metabolic pathways and metabolite identification?

  • Methodological Answer : In vitro metabolism using liver microsomes (human/rat) with NADPH cofactors identifies Phase I metabolites (e.g., hydroxylation). LC-MS/MS (Q-TOF) profiles metabolites via exact mass and fragmentation patterns. CYP450 inhibition assays (e.g., CYP3A4) assess enzyme liability. Stable isotope labeling tracks metabolic fate in cell cultures .

Q. How are in vivo pharmacokinetic properties evaluated?

  • Methodological Answer : Administer via intravenous/oral routes in rodent models (e.g., Sprague-Dawley rats). Plasma sampling at 0.5–24 hours post-dose, followed by LC-MS/MS quantification , determines Cmax, Tmax, and AUC. Tissue distribution studies (brain, liver) assess penetration. Bile-duct cannulation evaluates biliary excretion. Compartmental modeling (WinNonlin) calculates clearance and volume of distribution .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer :
    Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding). Replicate experiments under standardized conditions (pH, temperature, solvent). Meta-analysis of published data identifies outliers. Proteomic profiling (e.g., phospho-antibody arrays) detects off-target effects. Adjust cell culture media (e.g., serum-free vs. FBS-supplemented) to eliminate confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.